An In-Depth Technical Guide to 1-Chloro-6,7-dimethoxyphthalazine (CAS: 70724-23-1)
An In-Depth Technical Guide to 1-Chloro-6,7-dimethoxyphthalazine (CAS: 70724-23-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-6,7-dimethoxyphthalazine is a substituted phthalazine derivative recognized for its role as a key intermediate in the synthesis of pharmacologically active compounds. Its chemical structure, featuring a reactive chlorine atom and two methoxy groups on the phthalazine core, makes it a versatile building block in medicinal chemistry. The primary application of this compound is in the preparation of Carbazeran, a potent phosphodiesterase (PDE) inhibitor. This guide provides a comprehensive overview of the available technical data, synthetic considerations, and biological context for 1-Chloro-6,7-dimethoxyphthalazine.
Chemical and Physical Properties
Comprehensive experimental data for 1-Chloro-6,7-dimethoxyphthalazine is limited in publicly available literature. The following tables summarize the available predicted and structural information.
Table 1: General Properties
| Property | Value | Source |
| CAS Number | 70724-23-1 | N/A |
| Molecular Formula | C₁₀H₉ClN₂O₂ | [1] |
| Molecular Weight | 224.65 g/mol | [1] |
| IUPAC Name | 1-chloro-6,7-dimethoxyphthalazine | [1] |
| Canonical SMILES | COC1=CC2=C(C=C1OC)C(=NN=C2)Cl | [1] |
| InChI Key | DSFKIBHRGIYRNZ-UHFFFAOYSA-N | [1] |
Table 2: Predicted Physicochemical Properties
| Property | Value | Source |
| XLogP3 | 2.1 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 2 | [1] |
| Exact Mass | 224.035252 g/mol | [1] |
| Monoisotopic Mass | 224.035252 g/mol | [1] |
| Topological Polar Surface Area | 44.1 Ų | [1] |
| Heavy Atom Count | 15 | [1] |
Table 3: Predicted Mass Spectrometry Data (Collision Cross Section)
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 225.04253 | 143.5 |
| [M+Na]⁺ | 247.02447 | 155.4 |
| [M-H]⁻ | 223.02797 | 145.9 |
| [M+NH₄]⁺ | 242.06907 | 161.6 |
| [M+K]⁺ | 262.99841 | 151.5 |
| Data sourced from PubChem and predicted using CCSbase.[1] |
Synthesis of 1-Chloro-6,7-dimethoxyphthalazine
The precursor, 6,7-dimethoxyphthalazin-1(2H)-one, can be synthesized from 4,5-dimethoxyphthalic acid or its anhydride by reaction with hydrazine hydrate.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of 1-Chloro-6,7-dimethoxyphthalazine.
General Experimental Protocol (Hypothetical)
Step 1: Synthesis of 6,7-Dimethoxyphthalazin-1(2H)-one A mixture of 4,5-dimethoxyphthalic acid (1 equivalent) and hydrazine hydrate (1.1 equivalents) in a suitable solvent (e.g., water or ethanol) is heated to reflux for several hours. Upon cooling, the product, 6,7-dimethoxyphthalazin-1(2H)-one, is expected to precipitate and can be collected by filtration, washed, and dried.
Step 2: Synthesis of 1-Chloro-6,7-dimethoxyphthalazine 6,7-Dimethoxyphthalazin-1(2H)-one (1 equivalent) is treated with an excess of phosphorus oxychloride (POCl₃), which can also serve as the solvent. The mixture is heated to reflux for a period of time, typically 1-4 hours, while monitoring the reaction progress by a suitable method like Thin Layer Chromatography (TLC). After completion, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously quenched by pouring it onto crushed ice. The resulting precipitate, 1-Chloro-6,7-dimethoxyphthalazine, is collected by filtration, washed thoroughly with water to remove any acidic impurities, and dried. Further purification can be achieved by recrystallization from an appropriate solvent.
Application in Drug Development: Synthesis of Carbazeran
1-Chloro-6,7-dimethoxyphthalazine is a crucial intermediate in the synthesis of Carbazeran, a phosphodiesterase inhibitor. The synthesis involves a nucleophilic aromatic substitution reaction where the chlorine atom at the 1-position is displaced by an amine.
Synthetic Scheme for Carbazeran
Caption: Synthesis of Carbazeran from 1-Chloro-6,7-dimethoxyphthalazine.
Biological Context: Phosphodiesterase 3 (PDE3) Inhibition
Carbazeran, synthesized from 1-Chloro-6,7-dimethoxyphthalazine, functions as a phosphodiesterase 3 (PDE3) inhibitor. PDE enzymes are responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers in various signaling pathways.
Inhibition of PDE3 specifically prevents the hydrolysis of cAMP to AMP. The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to physiological responses such as increased cardiac contractility and vasodilation.
PDE3/cAMP Signaling Pathway
Caption: The PDE3/cAMP signaling pathway and the inhibitory action of Carbazeran.
Experimental Protocols
The following are detailed protocols for assays relevant to the biological activity of compounds derived from 1-Chloro-6,7-dimethoxyphthalazine.
In Vitro PDE3 Inhibition Assay (Fluorescence Polarization)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against PDE3.
Principle: A fluorescently labeled cAMP derivative (tracer) has low fluorescence polarization (FP). When hydrolyzed by PDE3, the resulting fluorescent monophosphate binds to a larger binding agent, increasing the FP. An inhibitor prevents this hydrolysis, keeping the FP low.
Materials:
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Recombinant human PDE3 enzyme
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Fluorescently labeled cAMP (e.g., FAM-cAMP)
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Binding agent for the fluorescent monophosphate product
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Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1% BSA)
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Test compound (e.g., Carbazeran) and a known PDE3 inhibitor (positive control)
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384-well, low-volume, black microplate
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Microplate reader capable of measuring fluorescence polarization
Procedure:
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Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer. The final solvent concentration should be constant across all wells (typically ≤1% DMSO).
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Assay Plate Preparation: Add 5 µL of the serially diluted test compound, positive control, or negative control (solvent) to the wells of the microplate.
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Enzyme Addition: Add 10 µL of diluted PDE3 enzyme solution to each well.
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Incubation: Incubate the plate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.
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Reaction Initiation: Add 5 µL of the fluorescent cAMP substrate solution to each well.
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Reaction Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
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Reaction Termination: Stop the reaction by adding 10 µL of the binding agent solution to each well.
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Measurement: Measure the fluorescence polarization of each well using appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for FAM).
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Data Analysis: Calculate the percentage of inhibition relative to the controls. Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Caption: Workflow for the in vitro PDE3 inhibition assay.
Cell-Based Intracellular cAMP Measurement Assay
This protocol describes a method to measure the effect of a PDE inhibitor on intracellular cAMP levels in a cell-based assay.
Principle: Cells are treated with the PDE inhibitor, followed by stimulation with an adenylyl cyclase activator (e.g., forskolin) to induce cAMP production. The inhibitor will potentiate the forskolin-induced cAMP accumulation, which is then measured using a suitable cAMP assay kit.
Materials:
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A suitable cell line (e.g., HEK293 cells)
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Cell culture medium and supplements
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Phosphate-Buffered Saline (PBS)
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Assay buffer
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Test compound (PDE inhibitor)
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Forskolin
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cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
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96-well or 384-well cell culture plates
Procedure:
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Cell Seeding: Seed cells into a microplate at an appropriate density and allow them to attach overnight.
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Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer.
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Cell Treatment:
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Remove the culture medium and wash the cells gently with PBS.
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Add assay buffer to each well and equilibrate the cells.
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Add the diluted test compound or vehicle (control) to the respective wells.
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Incubate for 15-30 minutes at 37°C.
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cAMP Stimulation: Add forskolin to all wells (except for the negative control) to stimulate cAMP production.
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Incubation: Incubate for 30-60 minutes at 37°C.
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Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP assay kit.
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Data Analysis: Normalize the data with the forskolin-only treated cells as 100% cAMP accumulation and unstimulated cells as 0%. Plot the percentage of cAMP accumulation against the logarithm of the test compound concentration to determine the EC₅₀ value.
Caption: Workflow for the cell-based intracellular cAMP measurement assay.
Conclusion
1-Chloro-6,7-dimethoxyphthalazine is a valuable chemical intermediate, primarily utilized in the synthesis of the phosphodiesterase 3 inhibitor, Carbazeran. While detailed experimental data on the compound itself is scarce in the public domain, its role in the production of biologically active molecules is established. The provided protocols for PDE3 inhibition and cAMP measurement assays offer a framework for researchers investigating compounds derived from this phthalazine core. Further research into the synthesis and characterization of 1-Chloro-6,7-dimethoxyphthalazine would be beneficial for the scientific community.
